1H-Benzotriazole, 5-(trifluoromethoxy)-
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Overview
Description
1H-Benzotriazole, 5-(trifluoromethoxy)- is a heterocyclic compound characterized by a benzene ring fused with a triazole ring and a trifluoromethoxy group attached at the 5-position. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1H-Benzotriazole, 5-(trifluoromethoxy)- typically involves the reaction of benzotriazole with trifluoromethoxy-containing reagents under specific conditions. One common method includes the condensation of benzotriazole with a trifluoromethoxy-substituted aldehyde or ketone in the presence of a catalyst such as sulfuric acid . Industrial production methods often utilize large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Benzotriazole, 5-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include sulfuric acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Benzotriazole, 5-(trifluoromethoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 5-(trifluoromethoxy)- involves its interaction with molecular targets through its triazole ring and trifluoromethoxy group. These interactions can disrupt cellular processes in microbes, leading to their death. In corrosion inhibition, the compound forms a stable coordination complex on metal surfaces, preventing oxidation and degradation .
Comparison with Similar Compounds
1H-Benzotriazole, 5-(trifluoromethoxy)- can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: Lacks the trifluoromethoxy group, making it less effective in certain applications.
5-Methyl-1H-Benzotriazole: Contains a methyl group instead of trifluoromethoxy, leading to different chemical properties and applications.
Tolyltriazole: Another derivative with a tolyl group, used primarily as a corrosion inhibitor.
The presence of the trifluoromethoxy group in 1H-Benzotriazole, 5-(trifluoromethoxy)- enhances its chemical stability and reactivity, making it unique among its counterparts .
Properties
IUPAC Name |
5-(trifluoromethoxy)-2H-benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKOEDPZYGOCAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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